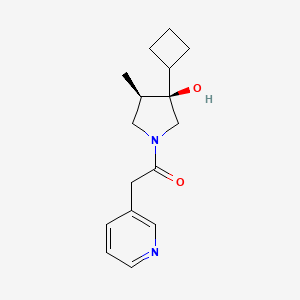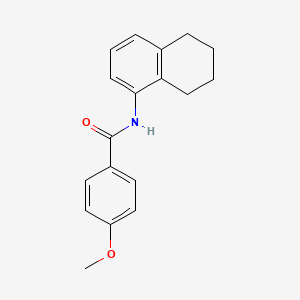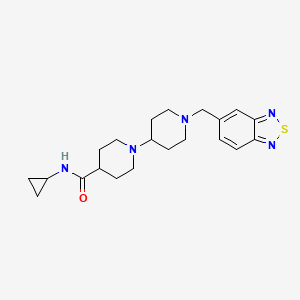
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinols, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor effects in cancer cell lines. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, and to have anti-depressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol for lab experiments is its high purity and high yield synthesis method. This makes it easy to obtain large quantities of the compound for use in experiments. In addition, its wide range of biological activities makes it a versatile compound for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol. One direction is to further explore its potential as an analgesic and anti-inflammatory agent, and to investigate its effects on different types of pain and inflammation. Another direction is to study its anti-tumor effects in more detail, and to investigate its potential as a cancer treatment. In addition, there is potential for research on its neuroprotective and anti-depressant effects, and to investigate its potential as a treatment for neurodegenerative diseases and depression. Finally, there is potential for research on the mechanism of action of this compound, and to develop new compounds based on its structure with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol involves the reaction of cyclobutylmethylamine with 3-pyridinylacetic acid in the presence of a base and a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a chiral reducing agent to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, it has been found to have neuroprotective and anti-depressant effects.
Propriétés
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(11-16(12,20)14-5-2-6-14)15(19)8-13-4-3-7-17-9-13/h3-4,7,9,12,14,20H,2,5-6,8,10-11H2,1H3/t12-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFWZGRKAZWRJ-WBMJQRKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)

![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)


![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)